1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-17(22,11-6-7-14-15(8-11)24-10-23-14)9-19-16(21)20-13-5-3-2-4-12(13)18/h2-8,22H,9-10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQASJSUMYPNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1F)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that combines a benzo[d][1,3]dioxole moiety with a hydroxypropyl group and a fluorophenyl urea structure. This compound is part of a larger class of urea derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound suggest potential interactions with various biological targets, making it an important subject for pharmacological research.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H20N2O5, with a molecular weight of 344.37 g/mol. The synthesis typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : Cyclization of catechol with formaldehyde.
- Hydroxypropylation : Reaction of the benzo[d][1,3]dioxole intermediate with an epoxide under basic conditions.
- Urea Formation : Reaction with 2-fluorobenzyl isocyanate to yield the final product.
Anticancer Properties
Research indicates that urea derivatives similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival .
Antimicrobial Effects
Compounds in the same class have demonstrated broad-spectrum antimicrobial activity. For instance, studies on similar structures have reported efficacy against bacterial strains and fungi. The presence of the benzo[d][1,3]dioxole moiety enhances interaction with microbial targets, potentially leading to increased potency against resistant strains.
The biological activity of this compound is hypothesized to be mediated through interactions with specific enzymes or receptors. The hydrophobic nature of the benzo[d][1,3]dioxole ring allows it to fit into hydrophobic pockets in proteins, while the hydroxypropyl and fluorophenyl groups can form hydrogen bonds and other non-covalent interactions with amino acid residues in target proteins. This can lead to inhibition or activation of enzymatic activities relevant to disease processes.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of related compounds on human cancer cell lines, showing that modifications in the urea structure significantly impacted their efficacy. Compounds similar to this compound demonstrated IC50 values in the low micromolar range against multiple cancer types .
- Molecular Docking Studies : Computational analyses have been performed to predict the binding affinity of this compound to various biological targets. Results indicated strong binding interactions with proteins involved in cancer progression and inflammation pathways .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Notable Effects |
|---|---|---|---|
| 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea | C18H20N2O5 | Anticancer | Inhibits proliferation in MDA-MB-231 cells |
| Similar Urea Derivative | C17H20N2O5 | Antimicrobial | Effective against resistant bacterial strains |
| Benzothiazole Derivative | C14H12N2OS | Antifungal | Broad-spectrum antifungal activity |
Comparison with Similar Compounds
Key Observations :
- Urea vs. Amine/Ketone Groups : The target’s urea group may improve target binding via hydrogen bonding compared to the amine/ketone groups in analogs like N-sec-butyl Pentylone.
- Fluorine Substitution : The 2-fluorophenyl group in the target compound mirrors strategies in patented difluorobenzodioxole derivatives, which are designed to enhance metabolic stability.
Pharmacological and Legal Considerations
- Antiviral Potential: highlights benzodioxole derivatives in hepatitis C research, suggesting the target compound could share antiviral mechanisms.
- Abuse Liability : Unlike N-sec-butyl Pentylone (a controlled substance), the target’s urea and hydroxypropyl groups may reduce psychoactive risks.
- Patent Relevance : Fluorinated benzodioxoles in underscore the commercial interest in such derivatives, positioning the target compound as a viable drug candidate.
Research Findings and Implications
- Structural Advantages : The combination of urea, hydroxypropyl, and fluorophenyl groups may optimize solubility, binding affinity, and metabolic stability compared to analogs.
- Synthetic Scalability : Palladium-mediated methods () are well-established, supporting scalable production.
- Regulatory Status : The absence of the target compound in controlled substance lists () may facilitate preclinical development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea, and how are key intermediates optimized?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the benzo[d][1,3]dioxole core via cyclization reactions (e.g., gold(I)-catalyzed cyclization of alkynyl thioanisoles) to establish the foundational structure .
- Step 2 : Functionalization of the hydroxypropyl group using coupling reagents like isocyanates under controlled conditions (e.g., K₂CO₃ as a base) .
- Step 3 : Introduction of the 2-fluorophenylurea moiety via nucleophilic substitution or urea-bond formation .
- Optimization : Reaction conditions (solvent polarity, temperature, catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield and purity. Chromatography (e.g., silica gel) is employed for purification .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks, with shifts for the benzo[d][1,3]dioxole (δ 5.9–6.8 ppm) and urea NH groups (δ 8.2–9.1 ppm) .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding patterns .
Q. What preliminary biological screening assays are applicable for this compound?
- Methodology :
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorogenic substrates or ELISA-based protocols .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines to evaluate cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
Advanced Research Questions
Q. How can conflicting data on biological activity between this compound and its analogs be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 2-fluorophenyl with thiophene) using in vitro dose-response curves .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations in enzyme active sites .
- Metabolic Stability Studies : LC-MS/MS quantifies metabolite formation in microsomal assays to rule out off-target effects .
Q. What strategies mitigate low yields during the introduction of the 2-fluorophenyl group?
- Methodology :
- Solvent Optimization : Switch from polar aprotic (DMF) to less coordinating solvents (e.g., THF) to reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps, improving reproducibility .
Q. How does the compound’s crystal packing influence its physicochemical properties?
- Methodology :
- Mercury Software Analysis : Calculate void volumes and intermolecular interactions (e.g., H-bonding, π-π stacking) to correlate with solubility and stability .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns linked to crystal lattice energy .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., F...H interactions) using CrystalExplorer .
Q. What computational methods predict the compound’s pharmacokinetic profile?
- Methodology :
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : GROMACS models hydration free energy and membrane permeation rates .
- CYP450 Inhibition Profiling : Docking into cytochrome P450 isoforms (e.g., CYP3A4) predicts metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
